molecular formula C10H14Cl2N2 B12594726 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine CAS No. 649763-39-3

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine

Cat. No.: B12594726
CAS No.: 649763-39-3
M. Wt: 233.13 g/mol
InChI Key: JNJUQHTUXPJCJM-UHFFFAOYSA-N
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Description

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine is an organic compound with a complex structure that includes two chlorine atoms and a 2-methylpropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine typically involves multiple steps:

    Friedel-Crafts Acylation:

    Chlorination: The benzene ring is then chlorinated to introduce the chlorine atoms at the 4 and 5 positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder in acidic medium are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichlorobenzene-1,2-diamine: Lacks the 2-methylpropyl group.

    2,5-Dichlorobenzene-1,4-diamine: Different positioning of chlorine and amine groups.

Uniqueness

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

649763-39-3

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

4,5-dichloro-2-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H14Cl2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3

InChI Key

JNJUQHTUXPJCJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1N)Cl)Cl

Origin of Product

United States

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